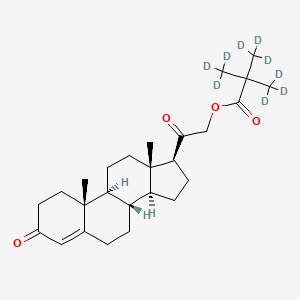

Desoxycorticosterone Pivalate-d9

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38O4 |

|---|---|

Molecular Weight |

423.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i1D3,2D3,3D3 |

InChI Key |

VVOIQBFMTVCINR-XUFLEOPMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthesis and Characterization of Desoxycorticosterone Pivalate D9

Strategies for Deuterium (B1214612) Incorporation in Steroid Scaffolds

The synthesis of a deuterated steroid like Desoxycorticosterone Pivalate-d9 is a multi-step process that requires precise control over the introduction of deuterium atoms onto the complex steroid framework. General strategies often focus on creating synthetic intermediates that can be subjected to deuteration reactions. nih.gov The replacement of hydrogen with deuterium, while a minimal chemical change, can have a substantial impact on a compound's characteristics, a principle leveraged in drug discovery to improve metabolic stability. nih.gov

Specific Methods for Deuterium-Enrichment at C-9 Position

While the precise synthesis of this compound is proprietary, general methodologies for site-specific deuterium labeling on steroid scaffolds are well-established in the literature. Introducing deuterium at a specific position, such as C-9, requires carefully planned synthetic routes.

One common strategy involves the chemical reduction of a keto group at the target position using a deuterium source. For example, the introduction of deuterium at the C-7 position of a steroid has been achieved by the reductive deoxygenation of a 7-keto compound using a deuterated reducing agent like dichloroaluminum deuteride (B1239839). nih.gov A similar approach could be envisioned for the C-9 position, where a precursor with a carbonyl group at C-9 is reacted with a deuterium donor. Another method is the controlled hydrolysis of a bromo-ketone intermediate using sodium deuteroxide (NaOD) in heavy water (D₂O), which can introduce deuterium at specific locations. nih.gov These methods highlight the need for multi-step sequences to first introduce a reactive functional group at the target carbon, which is then replaced with deuterium.

Table 1: General Strategies for Site-Selective Deuteration in Steroids

| Strategy | Description | Example Reagents | Target Position Example |

| Reductive Deoxygenation | A ketone (C=O) at the target position is reduced to a methylene (B1212753) group (CD₂) using a deuterium-donating reagent. | Dichloroaluminum deuteride | C-7 nih.gov |

| Catalytic Deuteration | A double bond at or near the target position is saturated using deuterium gas (D₂) and a metal catalyst. | D₂, Palladium on Carbon (Pd/C) | Various |

| H/D Exchange | Protons adjacent to carbonyl groups or other activating features are exchanged for deuterium under basic or acidic conditions using a deuterated solvent. | Sodium deuteroxide (NaOD) in D₂O | C-16 nih.gov |

| Reduction of Halides | A halogen atom at the target position is replaced with deuterium using a deuteride reagent. | Sodium borodeuteride (NaBD₄) | Various nih.gov |

Chemo-Enzymatic Synthesis Approaches for Labeled Analogs

Chemo-enzymatic synthesis integrates the precision of biological catalysts with the flexibility of chemical reactions to construct complex molecules. nih.gov This approach is particularly advantageous for steroid modifications, where enzymes can perform highly regio- and stereoselective transformations that are challenging to achieve through purely chemical means. nih.gov

Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of the deuterated compound and verifying the specific locations of deuterium incorporation. rsc.org While proton (¹H) NMR is standard, the analysis of a deuterated compound relies on comparing its spectrum to that of the unlabeled analog.

The most direct evidence of successful deuteration is the disappearance of a proton signal at a specific chemical shift in the ¹H NMR spectrum. youtube.com When a proton is replaced by a deuterium atom, its corresponding peak vanishes because the deuterium nucleus is invisible in a standard proton NMR experiment. nih.gov This disappearance, along with changes in the splitting patterns of adjacent protons (due to the removal of a coupling partner), allows for the precise localization of the deuterium atoms on the steroid scaffold. nih.gov This confirms that the labeling occurred at the intended positions and that the core molecular structure remains intact. rsc.org

High-Resolution Mass Spectrometry for Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic purity and abundance of a deuterated compound. ccspublishing.org.cn Its high resolving power allows it to distinguish between ions of very similar mass, such as the different isotopologues of this compound. nih.gov

When the deuterated compound is analyzed, HRMS separates the unlabeled molecule (D0) from its deuterated variants (D1, D2, ... D9). researchgate.net By measuring the relative intensity of the ion peaks for each isotopologue, a precise isotopic distribution can be determined. nih.govresearchgate.net The isotopic purity is then calculated based on the relative abundance of the desired D9 isotopologue compared to the sum of all isotopologues. This method is rapid, highly sensitive, and provides a reliable verification of the extent of deuterium incorporation. nih.govresearchgate.net

Table 2: Illustrative HRMS Data for Isotopic Purity Assessment of this compound

| Isotopologue | Theoretical Mass (m/z) | Observed Relative Abundance (%) | Contribution to Purity |

| D0 (Unlabeled) | 414.2770 | 0.1 | Unlabeled Impurity |

| D1 - D7 | 415.2833 - 421.3255 | < 0.5 (sum) | Lower-labeled Impurities |

| D8 | 422.3318 | 2.0 | Isotopic Impurity |

| D9 | 423.3381 | 97.4 | Desired Compound |

Note: This data is illustrative. The calculation of isotopic purity involves comparing the measured relative abundances of the H/D isotopologue ions. nih.gov

Chromatographic Purity Determination of the Deuterated Compound

While NMR and HRMS confirm isotopic labeling and purity, chromatographic techniques are essential for determining the chemical purity of the final product. rsc.org Chemical purity refers to the percentage of the desired compound in the sample, free from other chemical substances like starting materials or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (LC-MS), is used to separate the deuterated compound from any impurities. pubcompare.ainih.gov The sample is injected into the system, and a chromatogram is generated, showing peaks for each separated component. The chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram. It is important to note that deuteration can slightly increase the lipophilicity of a molecule, which may lead to small differences in chromatographic retention time compared to the non-deuterated analog. unil.ch This comprehensive analysis ensures that the final product is both isotopically and chemically pure.

Advanced Analytical Methodologies Employing Desoxycorticosterone Pivalate D9

Development of Quantitative Assays for Steroid Metabolitesnih.govnih.gov

The development of robust quantitative assays for steroid metabolites is essential for clinical diagnostics and research. nih.govnih.gov These assays often rely on highly specific and sensitive techniques like LC-MS/MS to measure a wide range of steroid hormones simultaneously. noaa.govnist.gov

Role of Desoxycorticosterone Pivalate-d9 as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)bohrium.comsigmaaldrich.com

In LC-MS/MS analysis, internal standards are crucial for correcting variations that can occur during sample preparation and analysis. sigmaaldrich.com this compound, being a stable isotope-labeled compound, exhibits nearly identical physicochemical properties to its non-labeled counterpart, desoxycorticosterone pivalate (B1233124). sigmaaldrich.comsigmaaldrich.com This similarity ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while its different mass allows it to be distinguished by the mass spectrometer. sigmaaldrich.com The use of a deuterated internal standard like this compound helps to minimize errors arising from matrix effects and fluctuations in instrument response, thereby improving the accuracy and precision of the quantitative analysis of steroid metabolites. nih.gov

Sample Preparation Protocols for Complex Biological Matricesnih.govhelsinki.fi

The analysis of steroids in biological matrices such as serum, plasma, and urine presents significant challenges due to the complexity of these samples and the low concentrations of the target analytes. helsinki.fiaustinpublishinggroup.com Effective sample preparation is therefore a critical step to remove interfering substances and enrich the analytes of interest. helsinki.fisepscience.com Common techniques employed for steroid analysis include:

Protein Precipitation (PP): This is a straightforward method used to remove proteins from serum or plasma samples. austinpublishinggroup.com Reagents like methanol (B129727) or zinc sulfate (B86663) are often used to precipitate the proteins, which are then separated by centrifugation. nih.govaustinpublishinggroup.com

Liquid-Liquid Extraction (LLE): LLE is a widely used technique to separate steroids from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility. helsinki.fi

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. sepscience.comresearchgate.net It utilizes a solid sorbent material to selectively retain the analytes of interest while allowing interfering compounds to pass through. The retained steroids are then eluted with a suitable solvent. sepscience.comresearchgate.net

The addition of this compound at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during these extraction steps. sigmaaldrich.com

Optimization of Chromatographic Separation Parametersnih.govthermofisher.com

Achieving good chromatographic separation is essential for the accurate quantification of steroid isomers and isobars, which often have very similar structures. thermofisher.com The optimization of several parameters is critical:

Column Selection: Reversed-phase columns, such as C18 or biphenyl (B1667301) columns, are commonly used for steroid analysis. nih.govthermofisher.com Biphenyl phases can offer unique selectivity for aromatic and moderately polar analytes, which can be advantageous for separating structurally similar steroids. thermofisher.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov The composition of the mobile phase can be adjusted to control the retention and separation of the analytes. Additives such as ammonium (B1175870) fluoride (B91410) may be used to enhance ionization efficiency. nih.gov

Gradient Elution: A gradient elution program, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of steroids with different polarities within a reasonable analysis time. nih.govthermofisher.com

Proper optimization of these parameters ensures that the target analytes, including the internal standard this compound, are well-resolved from each other and from matrix interferences. thermofisher.com

Tandem Mass Spectrometry (MS/MS) Transition Optimization and Collision-Induced Dissociation (CID) Fragmentation Analysisbohrium.comdshs-koeln.de

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of steroids. bohrium.com The process involves the selection of a specific precursor ion (the molecular ion of the analyte or its adduct) in the first mass analyzer, followed by its fragmentation in a collision cell, and then the detection of specific product ions in the second mass analyzer.

Transition Optimization: For each steroid, including this compound, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) transitions, are optimized to achieve the highest signal intensity. sciex.com This involves selecting the most abundant and stable fragment ions.

Collision-Induced Dissociation (CID): CID is the most common fragmentation technique used in tandem mass spectrometry. dshs-koeln.denih.gov In the collision cell, the precursor ions collide with an inert gas (e.g., argon), leading to their fragmentation. The resulting fragmentation pattern is characteristic of the steroid's structure. dshs-koeln.de The study of these fragmentation patterns helps in the structural elucidation of unknown metabolites and in confirming the identity of the target analytes. dshs-koeln.denih.gov The nine deuterium (B1214612) atoms in this compound result in a mass shift in its fragment ions compared to the non-labeled compound, allowing for their clear distinction.

Validation of Analytical Methodsnih.govbohrium.com

Once an analytical method is developed, it must be rigorously validated to ensure its reliability and suitability for its intended purpose. bohrium.comyoutube.com

Assessment of Linearity and Dynamic Rangenih.govbohrium.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com To assess linearity, calibration curves are constructed by analyzing a series of standards at different known concentrations. noaa.gov A linear regression analysis is then performed, and the coefficient of determination (R²) is calculated. An R² value close to 1.0 indicates a strong linear relationship. nih.gov

Dynamic Range: The dynamic range is the concentration range over which the method is linear, accurate, and precise. nih.gov This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov The ULOQ is the highest concentration within the linear range.

The use of this compound as an internal standard is integral to establishing the linearity and dynamic range of the assay, as it helps to normalize the response of the target analytes across the entire concentration range.

Table 1: Example Data for Linearity Assessment of a Steroid Analyte using this compound as an Internal Standard

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Peak Area Ratio |

|---|---|---|---|

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1.0 | 2,480 | 49,500 | 0.050 |

| 5.0 | 12,600 | 50,500 | 0.250 |

| 10.0 | 25,200 | 50,100 | 0.503 |

| 50.0 | 125,500 | 49,800 | 2.520 |

| 100.0 | 251,000 | 50,200 | 5.000 |

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Desoxycorticosterone pivalate |

| Testosterone |

| Progesterone |

| Estradiol |

| Cortisol |

| Aldosterone |

| Methanol |

| Acetonitrile |

| Zinc sulfate |

| Ammonium fluoride |

Evaluation of Intra- and Inter-Assay Precision and Accuracy

In the validation of any quantitative analytical method, establishing precision and accuracy is paramount. Precision refers to the closeness of repeated measurements, while accuracy indicates the proximity of a measurement to its true value. These parameters are typically assessed through intra-assay (within-run) and inter-assay (between-run) evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving high precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid analysis.

The internal standard, added at a known concentration to samples at the beginning of the analytical process, experiences the same variations in sample preparation and analysis as the target analyte. By normalizing the analyte's signal to that of the internal standard, variability can be significantly minimized.

Several studies validating LC-MS/MS methods for the quantification of a panel of steroids, including 11-deoxycorticosterone (the active metabolite of Desoxycorticosterone Pivalate), have demonstrated excellent precision and accuracy. For instance, a high-throughput LC-MS/MS assay for ten endogenous and synthetic steroids reported total coefficients of variation (CVs) of ≤10.1% and accuracies in the range of 95–108%. nih.gov Another comprehensive steroid metabolome analysis showed intra-assay and inter-assay precisions between 5.3% and 12.8% for all measured steroids. nih.gov A validation of an LC-MS/MS method for urinary free cortisol and cortisone (B1669442) also reported intra-day and inter-day imprecision for both analytes to be within the acceptable range of less than 10%. nih.gov

The data in the following table is representative of the precision and accuracy achievable in LC-MS/MS steroid panels that would typically employ a deuterated internal standard like this compound.

Table 1: Representative Intra- and Inter-Assay Precision and Accuracy for Steroid Analysis using LC-MS/MS with Deuterated Internal Standards

| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| 11-Deoxycortisol | Low | 8.9 | 11.2 | 98.3 |

| Medium | 7.2 | 9.5 | 105.0 | |

| High | 6.5 | 8.8 | 101.0 | |

| Cortisol | Low | 7.6 | 10.5 | 95.0 |

| Medium | 6.8 | 8.9 | 102.5 | |

| High | 5.9 | 7.8 | 99.8 | |

| Progesterone | Low | 9.1 | 12.1 | 89.1 |

| Medium | 8.0 | 10.8 | 114.1 | |

| High | 7.2 | 9.9 | 108.6 |

This table presents illustrative data synthesized from multiple sources demonstrating typical performance characteristics of multi-steroid LC-MS/MS assays. nih.govnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ut.ee These are critical parameters for methods intended to measure low physiological or pathological concentrations of steroids.

A study focused on the development of mass spectrometric methods for the determination of desoxycorticosterone pivalate and its active metabolite, desoxycorticosterone (DOC), in canine serum established specific limits of detection. researchgate.net The LC-MS/MS method, utilizing a deuterated internal standard, achieved an LOD of 0.029 ng/mL for DOC and 0.019 ng/mL for Desoxycorticosterone Pivalate. researchgate.net Other multi-steroid LC-MS/MS panels have reported comparable sensitivities for related corticosteroids. For example, one method reported an LLOQ of 0.05 ng/mL for cortisol. nih.gov

The following table summarizes the LOD and LOQ values for Desoxycorticosterone Pivalate and its active metabolite from a specific study, alongside representative LOQs for other steroids from validated LC-MS/MS methods.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Desoxycorticosterone Pivalate and Related Steroids

| Compound | LOD (ng/mL) | LOQ (ng/mL) | Matrix |

|---|---|---|---|

| Desoxycorticosterone Pivalate (DOCP) | 0.019 | Not Reported | Canine Serum |

| Desoxycorticosterone (DOC) | 0.029 | Not Reported | Canine Serum |

| Cortisol | Not Reported | 0.05 | Human Urine |

| 11-Deoxycortisol | Not Reported | 0.14 | Human Serum |

Data for DOCP and DOC are from a specific method validation study. researchgate.net Other values are representative of typical LC-MS/MS assay performance. nih.govnih.gov

Matrix Effects and Ion Suppression/Enhancement Assessment in Deuterated Internal Standard Methodologies

Biological matrices such as serum, plasma, and urine are complex mixtures of endogenous and exogenous compounds. myadlm.org During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. myadlm.org This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of quantitative results. myadlm.org

The use of a stable isotope-labeled internal standard that is structurally and chemically almost identical to the analyte is the most effective way to compensate for matrix effects. researchgate.net this compound, being a deuterated form, co-elutes with the non-labeled compound and experiences similar ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be largely nullified. researchgate.net

While deuterated internal standards are highly effective, it is still crucial during method validation to assess the potential for differential matrix effects, where the analyte and internal standard are not affected to the exact same degree. nih.gov This is typically evaluated by comparing the response of the analyte in a neat solution to its response in a sample matrix from which the analyte has been removed. The goal is to ensure that the internal standard accurately tracks and corrects for any matrix-induced variations.

Applications in Steroidomics and Metabolomics Research

This compound is a valuable tool in the fields of steroidomics and metabolomics, which involve the comprehensive analysis of steroids and metabolites in biological systems.

Profiling Endogenous Steroid Levels using this compound

Steroidomics aims to quantify the complete profile of steroids (the steroidome) in a biological sample to understand physiological and pathological states. nih.gov Accurate quantification is essential for establishing reliable steroid profiles. The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative steroidomics using LC-MS/MS.

In clinical and pre-clinical research, profiling endogenous steroid levels is crucial for diagnosing and managing various endocrine disorders. For example, in the management of canine hypoadrenocorticism (Addison's disease), treatment with Desoxycorticosterone Pivalate aims to replace the deficient mineralocorticoid activity and normalize serum sodium and potassium levels. nih.govmdpi.com Monitoring the levels of the active metabolite, desoxycorticosterone, and other related steroids requires a robust analytical method. By incorporating this compound as an internal standard, researchers and clinicians can achieve the high degree of accuracy needed for correct diagnosis, therapeutic monitoring, and dose adjustments. todaysveterinarypractice.com

Quantitative Analysis in Pre-clinical Research Models

Pre-clinical research, often involving animal models, is fundamental to understanding disease mechanisms and developing new therapies. Quantitative analysis of steroids in these models provides critical data on drug pharmacokinetics and pharmacodynamics. For instance, studies investigating the efficacy of different dosing regimens of Desoxycorticosterone Pivalate in dogs with hypoadrenocorticism rely on accurate measurement of electrolyte and hormone levels. nih.gov

In such studies, LC-MS/MS methods with deuterated internal standards like this compound are indispensable. They allow for the precise quantification of the administered drug's active metabolite and its effect on the endogenous steroid profile over time. This enables researchers to establish dose-response relationships and optimize treatment protocols. researchgate.net

Untargeted and Targeted Metabolite Analysis Facilitated by Deuterated Standards

Metabolomics can be broadly divided into two approaches: untargeted and targeted analysis. researchgate.net

Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites, often within a particular biochemical pathway. nih.gov In the context of steroid research, a targeted approach might focus on the adrenal steroidogenesis pathway. Here, deuterated standards like this compound are essential for the absolute quantification of the targeted steroids. nih.gov By providing a precise reference point, they enable the accurate determination of changes in steroid concentrations in response to disease or treatment.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global metabolic changes and discover new biomarkers. researchgate.net While absolute quantification is not the primary goal of untargeted studies, internal standards are still crucial for quality control. A deuterated standard such as this compound can be included in the analytical workflow to monitor the stability and performance of the LC-MS system over the course of a large sample batch. Its consistent signal provides confidence that any observed variations in other metabolites are biological in origin and not due to analytical drift.

Mechanistic and Metabolic Studies Using Desoxycorticosterone Pivalate D9 As a Tracer

Elucidation of Biotransformation Pathways

The use of Desoxycorticosterone Pivalate-d9 is instrumental in tracing the metabolic fate of the parent compound. As a prodrug, its primary transformation is hydrolysis to its active form, a process that can be meticulously tracked using the deuterated label. ncats.ioresearchgate.net

The metabolic journey of DOCP begins with Phase I reactions, primarily hydrolysis, followed by further modifications to the active steroid. Phase II reactions then render the metabolites more water-soluble for excretion.

Phase I Metabolism : The initial and most critical Phase I step is the cleavage of the pivalate (B1233124) ester. This reaction is catalyzed by plasma esterases, liberating the active hormone, desoxycorticosterone (DOC), and pivalic acid-d9. researchgate.net Once formed, DOC can undergo further Phase I metabolism typical for steroids, such as hydroxylation reactions mediated by cytochrome P450 (CYP450) enzymes. The use of deuterated drugs can intentionally slow this type of metabolism. researchgate.net

Phase II Metabolism : Following Phase I modifications, the resulting metabolites, primarily hydroxylated forms of DOC, are conjugated with endogenous molecules to increase their water solubility and facilitate elimination. These Phase II pathways typically involve glucuronidation or sulfation of the hydroxyl groups on the steroid nucleus.

Table 1: Anticipated Metabolic Reactions for Desoxycorticosterone

| Metabolic Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Ester Hydrolysis | Cleavage of the pivalate ester from DOCP-d9 to yield active Desoxycorticosterone (DOC) and Pivalic Acid-d9. |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the steroid backbone of DOC, mediated by CYP450 enzymes. | |

| Phase II | Glucuronidation | Attachment of glucuronic acid to hydroxylated DOC metabolites. |

DOCP is a long-acting prodrug that requires enzymatic hydrolysis to become pharmacologically active. ncats.io The pivalate ester renders the molecule more lipophilic, allowing for its formulation as a long-acting depot injection. wikipedia.org In the body, plasma esterases cleave this ester bond, releasing DOC. researchgate.net

The use of DOCP-d9 allows researchers to precisely measure the rate of this hydrolysis by tracking the appearance of the active metabolite (DOC) or the disappearance of the deuterated parent compound using mass spectrometry. This provides a clear picture of the pharmacokinetics of drug activation. Subsequent conjugation pathways for the now-active DOC can also be studied by identifying conjugated metabolites in plasma and urine.

Table 2: Bioactivation of this compound

| Compound | Role | Description |

|---|---|---|

| This compound | Prodrug | The administered, inactive, deuterated form. |

| Desoxycorticosterone (DOC) | Active Metabolite | The pharmacologically active mineralocorticoid, formed after hydrolysis. ncats.io |

| Pivalic Acid-d9 | Leaving Group | The deuterated byproduct of the hydrolysis reaction. |

In DOCP-d9, the nine deuterium (B1214612) atoms are located on the pivalate (trimethylacetate) moiety. This group is attached to the C21 hydroxyl group of desoxycorticosterone. wikipedia.org The C-D bonds in the pivalate's tertiary butyl group are chemically stable and not prone to exchange under physiological conditions.

The primary and definitive pathway for the loss of deuterium from the parent molecule is the enzymatic hydrolysis of the ester bond. During this process, the entire pivalic acid-d9 group is cleaved from the steroid backbone. Consequently, the deuterium label is quantitatively removed from the active drug molecule and does not redistribute onto the steroid nucleus. The resulting pivalic acid-d9 is then expected to be metabolized or excreted, carrying the heavy isotope label with it. This clean separation makes DOCP-d9 an excellent tracer for studying the initial activation step of the prodrug.

Enzyme Kinetics and Isotopic Effects

The substitution of hydrogen with deuterium can influence the rates of chemical reactions, an outcome known as the kinetic isotope effect (KIE). wikipedia.org This principle is a cornerstone of using deuterated compounds like DOCP-d9 to investigate enzyme mechanisms.

DOCP-d9 serves as a powerful tool for studying the kinetics of the enzymes responsible for its metabolism. The primary enzymes of interest are the plasma esterases that catalyze the hydrolysis of the pivalate ester. researchgate.net By incubating DOCP-d9 in research systems containing these enzymes (e.g., plasma or liver microsomes), researchers can:

Determine the rate of hydrolysis (Vmax) and the substrate affinity (Km) of the esterases for DOCP-d9.

Compare the hydrolysis rate of DOCP-d9 to its non-deuterated counterpart to probe for a secondary kinetic isotope effect.

Use it as a competitive substrate to investigate the inhibition of these esterases by other compounds.

While the deuteration is on the leaving group and not the steroid core, it still allows for unambiguous tracing of the substrate and its products in complex enzyme assays.

The kinetic isotope effect (KIE) describes the change in a reaction's rate when an atom in the reactants is substituted with one of its heavier isotopes. wikipedia.org The KIE is most significant when the bond to the isotope is broken in the rate-determining step of the reaction. researchgate.net

Primary KIE : This occurs when the C-D bond is cleaved in the slowest step. This is not expected for DOCP-d9 hydrolysis, as the deuterium atoms are on the pivalate group, and the bond being broken is the ester's C-O bond.

Secondary KIE : This can occur even if the C-D bond is not broken. Changes in hybridization or steric environment of the deuterated center between the ground state and the transition state can influence the reaction rate. It is possible that the hydrolysis of DOCP-d9 by esterases could exhibit a small secondary KIE compared to the non-deuterated version.

The most profound application of KIE in drug design is to slow metabolic inactivation. researchgate.net For instance, if deuterium were placed at a position on the steroid nucleus susceptible to metabolic hydroxylation by CYP450 enzymes, it could significantly slow down the rate of drug clearance, a principle that has been successfully applied to other drugs. researchgate.net While the deuteration in DOCP-d9 is not positioned for this purpose, studying its kinetics provides valuable data on the influence of isotopic substitution on esterase activity.

Table 3: Principles of the Kinetic Isotope Effect (KIE)

| KIE Type | Description | Relevance to DOCP-d9 |

|---|---|---|

| Normal KIE | Reaction is slower with the heavier isotope (kH/kD > 1). wikipedia.org | A potential, though likely small, normal secondary KIE could be observed in the ester hydrolysis step. |

| Inverse KIE | Reaction is faster with the heavier isotope (kH/kD < 1). wikipedia.org | Unlikely in this context, as it typically involves a transition state that is more constrained than the ground state. |

| Primary KIE | Occurs when the bond to the isotope is broken in the rate-limiting step. | Not applicable, as the C-D bonds within the pivalate group remain intact during hydrolysis. |

| Secondary KIE | Occurs when the isotopic substitution is remote from the bond being broken. | This is the type of KIE that could be investigated with DOCP-d9 during its hydrolysis. |

Studying Receptor-Ligand Interactions using Labeled Analogs

The biological effects of desoxycorticosterone are mediated through its interaction with the mineralocorticoid receptor (MR). nih.gov Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. nih.govcaymanchem.com this compound serves as an invaluable tracer in studies designed to elucidate the intricacies of this interaction.

By using the deuterated analog, researchers can perform competitive binding assays to determine the affinity of the compound for the MR. In these assays, a radiolabeled or fluorescently tagged ligand known to bind to the MR is incubated with cells or purified receptors in the presence of varying concentrations of this compound. The displacement of the labeled ligand by the deuterated compound allows for the calculation of its binding affinity (Ki). The use of the d9 variant helps to distinguish the experimental compound from endogenous steroids, thereby increasing the accuracy of the measurements. sigmaaldrich.com

Furthermore, labeled analogs like this compound are instrumental in studying the kinetics of receptor binding, including the association and dissociation rates. This information is vital for understanding how long the receptor remains activated, which in turn influences the duration of the biological response. Site-directed mutagenesis studies, which involve altering specific amino acids in the receptor's ligand-binding domain, can be combined with binding assays using labeled analogs to identify the key residues responsible for ligand recognition and specificity. oup.comnih.gov

Interactive Table: Hypothetical Binding Affinity of Desoxycorticosterone Analogs to the Mineralocorticoid Receptor

| Compound | Binding Affinity (Ki, nM) | Receptor Occupancy at 10 nM (%) |

|---|---|---|

| Desoxycorticosterone | 1.5 | 87 |

| Desoxycorticosterone Pivalate | 2.0 | 83 |

| This compound | 2.1 | 82 |

Pre-clinical Pharmacokinetic and Biodistribution Research

The use of this compound extends beyond receptor binding studies to encompass a comprehensive evaluation of its pharmacokinetic and biodistribution profile in preclinical settings.

Tracer Studies in In Vitro Cellular and Tissue Models

In vitro models, such as cell cultures and tissue slices, provide a controlled environment to investigate the cellular uptake, metabolism, and efflux of this compound. For instance, hepatocytes can be incubated with the labeled compound to identify the metabolic pathways it undergoes. researchgate.net By analyzing the cell lysate and the culture medium over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the parent compound and its metabolites. nih.govmdpi.com This approach helps in understanding the rate of metabolism and the enzymes involved.

Similarly, tissue models, such as slices of kidney or colon, which are primary target organs for mineralocorticoids, can be used to study tissue-specific uptake and distribution. nih.gov The deuterated label allows for precise quantification of the compound within the tissue, providing insights into its concentration at the site of action.

Experimental Design for Tracer Studies in Animal Models (focused on methodology)

Tracer studies in animal models are essential for understanding the in vivo behavior of this compound. nih.gov The design of these studies requires careful consideration of several factors to ensure the generation of robust and reliable data.

The choice of animal model is critical and often depends on the specific research question. nih.govresearchgate.net Rodent models are frequently used for initial pharmacokinetic screening, while larger animal models, such as dogs, may be employed for studies that require repeated blood sampling and more closely mimic human physiology. nih.gov

A typical experimental design involves administering a single dose of this compound to the animals. nih.gov Blood samples are then collected at predetermined time points. nih.gov Urine and feces may also be collected to assess excretion pathways. At the end of the study, various tissues are harvested to determine the biodistribution of the labeled compound. nih.gov The use of a deuterated standard allows for accurate quantification by LC-MS, distinguishing the administered drug from any endogenous steroids. nih.govsigmaaldrich.com

Interactive Table: Sample Collection Schedule for an In Vivo Tracer Study

| Time Point | Blood Sample | Urine Collection | Tissue Harvest |

|---|---|---|---|

| 0 hr (pre-dose) | Yes | Yes | No |

| 1 hr | Yes | No | No |

| 4 hr | Yes | No | No |

| 8 hr | Yes | Yes | No |

| 24 hr | Yes | Yes | Yes |

Time-Course Analysis of Labeled Compound and Metabolite Levels in Biological Samples

Following the collection of biological samples from in vivo studies, a detailed time-course analysis is performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov

Plasma samples are analyzed to determine the concentration of the parent compound and its major metabolites over time. This data is used to calculate key pharmacokinetic parameters such as:

Cmax: The maximum plasma concentration.

Tmax: The time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half. nih.gov

Analysis of urine and feces provides information on the primary routes of excretion. By identifying and quantifying the metabolites in these samples, researchers can construct a comprehensive metabolic map of the compound. austinpublishinggroup.comresearchgate.net Tissue samples are analyzed to determine the extent of distribution into different organs, highlighting potential target tissues and sites of accumulation. nih.gov The use of the deuterated label is crucial for distinguishing the administered drug and its metabolites from endogenous compounds, ensuring the accuracy of the quantitative analysis. sigmaaldrich.com

Advanced Research Concepts and Future Perspectives for Desoxycorticosterone Pivalate D9

Integration with Advanced Omics Technologies (e.g., Lipidomics, Proteomics)

The precise quantification enabled by Desoxycorticosterone Pivalate-d9 is pivotal for its integration into advanced omics technologies, particularly lipidomics and proteomics, which are essential for understanding the complex interplay of molecules in biological systems.

In lipidomics , the study of the complete lipid profile of a cell or organism, this compound serves as an ideal internal standard for the analysis of steroid hormones and their lipid precursors and metabolites. nih.govnih.gov The chemical similarity of deuterated standards to their endogenous counterparts ensures that they behave almost identically during sample extraction, derivatization, and chromatographic separation, thus correcting for analytical variability. This is crucial for obtaining accurate quantitative data in complex biological matrices where matrix effects can significantly impact signal intensity. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust lipidomics workflows, enabling the reliable comparison of steroid lipid profiles across different experimental conditions and patient cohorts.

In the realm of proteomics , the study of the entire set of proteins, this compound can be indirectly utilized in studies focusing on steroidogenic enzymes and receptor proteins. While the compound itself is not a protein, its use in accurately quantifying steroid levels is critical for correlating hormone concentrations with the expression levels of proteins involved in steroid synthesis and signaling. For instance, researchers can investigate how changes in the proteome, such as the upregulation or downregulation of specific enzymes, affect the steroid profile of a biological system. The precise steroid measurements, benchmarked against this compound, provide the reliable quantitative data needed to establish these correlations.

The integration of this compound into multi-omics studies, combining genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in building comprehensive models of steroid-regulated physiological and pathological processes.

Development of Novel Analytical Platforms for Steroid Analysis

The demand for high-throughput and comprehensive steroid analysis has driven the development of novel analytical platforms, where this compound plays a crucial role.

Multiplex steroid assays using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the simultaneous quantification of a large panel of steroids from a single, small-volume sample. isotope.com In these assays, a suite of deuterated internal standards, which would ideally include this compound for the quantification of desoxycorticosterone and its esters, is indispensable. sigmaaldrich.comnih.gov The use of a specific internal standard for each analyte or group of structurally similar analytes ensures the highest degree of accuracy and precision, which is paramount in clinical diagnostics and research.

The development of such high-throughput methods is critical for large-scale clinical studies and for advancing our understanding of the complex interplay of different steroid hormones in health and disease. The reliability of these platforms is fundamentally dependent on the quality and availability of appropriate internal standards like this compound.

| Analytical Platform | Role of this compound | Key Advantages |

| LC-MS/MS | Internal standard for quantification of desoxycorticosterone and related steroids. | High sensitivity, specificity, and accuracy. |

| GC-MS | Internal standard, often after derivatization of the analyte. | Excellent chromatographic resolution for complex mixtures. |

| Multiplex Assays | Component of a panel of internal standards for simultaneous multi-analyte quantification. | High-throughput analysis from small sample volumes. |

Expanding the Application of this compound to Diverse Biological Systems

While the therapeutic use of non-deuterated Desoxycorticosterone Pivalate (B1233124) is well-established in veterinary medicine for treating conditions like canine hypoadrenocorticism, the application of its deuterated form as a research tool can be expanded to a wide array of biological systems. nih.gov

Comparative endocrinology is a field that would greatly benefit from the use of this compound. By enabling accurate steroid measurements across different species, researchers can gain insights into the evolution of steroidogenic pathways and the diverse physiological roles of mineralocorticoids in various animals.

Furthermore, its application in preclinical research using animal models of human diseases, such as congenital adrenal hyperplasia, primary aldosteronism, and other disorders of steroid metabolism, is crucial. The precise quantification afforded by this compound in these models allows for a more accurate assessment of disease mechanisms and the efficacy of novel therapeutic interventions.

The use of this compound is not limited to animal studies. It can also be a valuable tool in in vitro studies using cell cultures to investigate the regulation of steroidogenic enzymes and the cellular mechanisms of mineralocorticoid action.

Computational Modeling and Isotope-Resolved Flux Analysis

The integration of experimental data with computational approaches is a powerful strategy for unraveling the complexities of metabolic networks. This compound, and other stable isotope-labeled steroids, are central to these advanced research paradigms.

Computational modeling of steroidogenic pathways can be enhanced by the inclusion of accurate quantitative data for various steroid intermediates. By providing precise measurements of desoxycorticosterone levels, this compound helps to constrain the parameters of mathematical models, leading to more accurate simulations of steroid biosynthesis and metabolism. nih.gov

Isotope-resolved flux analysis is a technique that uses stable isotope tracers to map the flow of atoms through metabolic pathways. nih.gov While this compound itself is typically used as an internal standard for quantification rather than a tracer, the principles of isotope labeling are central to this field. In such studies, a labeled precursor, like ¹³C-cholesterol, could be introduced into a biological system, and the incorporation of the isotope into downstream steroids would be monitored. The accurate quantification of the resulting labeled and unlabeled steroid pools, facilitated by internal standards including this compound, is essential for calculating metabolic flux rates. This approach can provide unprecedented insights into the dynamics of steroidogenesis in response to various stimuli or in different disease states.

Contributions to Fundamental Understanding of Steroid Biochemistry and Physiology

The primary contribution of this compound to the fundamental understanding of steroid biochemistry and physiology lies in its ability to ensure the reliability of quantitative data. texilajournal.com Accurate measurements are the bedrock of scientific discovery, and in the field of steroid research, where subtle changes in hormone levels can have profound physiological effects, this is particularly true.

By enabling researchers to confidently measure desoxycorticosterone levels in a variety of biological samples, this compound facilitates a deeper understanding of:

Steroidogenic pathways: Elucidating the activity of enzymes involved in mineralocorticoid synthesis and identifying potential bottlenecks or dysregulations in these pathways.

Hormone regulation: Investigating the feedback mechanisms that control mineralocorticoid production and secretion.

Pathophysiology of disease: Linking alterations in desoxycorticosterone levels to the development and progression of diseases such as hypertension and adrenal disorders.

Drug metabolism and pharmacokinetics: Studying how drugs affect steroid metabolism and determining the pharmacokinetic profiles of steroid-based medications.

In essence, while an internal standard may seem like a simple laboratory tool, its impact on the quality and reliability of research data is profound, thereby accelerating the pace of discovery in steroid science.

Q & A

Q. What is the structural and functional significance of deuterium labeling in DOCP-d9?

DOCP-d9 is a deuterium-labeled analog of desoxycorticosterone pivalate, where nine hydrogen atoms are replaced with deuterium. This isotopic labeling enables precise tracking of the compound’s pharmacokinetics and metabolic pathways in experimental models using mass spectrometry or nuclear magnetic resonance (NMR). Deuterium labeling minimizes metabolic interference while retaining biological activity, making it critical for mechanistic studies on mineralocorticoid receptor (MR) binding and sodium retention pathways .

Q. What safety protocols are essential for handling DOCP-d9 in laboratory settings?

DOCP-d9 is classified as a hazardous substance under OSHA 29 CFR 1910.1200. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a fume hood. Contaminated surfaces should be deactivated with ethanol or isopropanol. Safety data sheets (SDS) must be reviewed prior to use, and waste disposal must comply with institutional guidelines for halogenated compounds .

Q. How is DOCP-d9 synthesized, and what are the key quality control parameters?

Synthesis involves esterification of desoxycorticosterone with pivalic acid, followed by deuterium exchange at specific positions. Critical quality control parameters include:

Q. What regulatory standards apply to DOCP-d9 in preclinical studies?

DOCP-d9 must comply with USP-NF monographs for mineralocorticoid analogs, including assay validation for potency (via HPLC) and impurity profiling. The FDA’s Animal Rule (21 CFR 314.600) may apply for studies in canine models of hypoadrenocorticism .

Advanced Research Questions

Q. How should researchers design a study to determine the optimal dosing interval of DOCP-d9 in animal models?

A prospective, multicenter clinical trial design is recommended, as demonstrated in canine studies:

- Phase I : Administer DOCP-d9 and monitor plasma sodium/potassium until hyponatremia/hyperkalemia occurs (endpoint: duration of action).

- Phase II : Define an individualized dosing interval (IDI) as duration of action minus 7 days.

- Phase III : Validate IDI over ≥3 months. Key metrics : Median duration of action (e.g., 62 days in naïve dogs), electrolyte stability, and cost reduction (e.g., 57.5% with IDI) .

| Parameter | Naïve Dogs (n=24) | Treated Dogs (n=29) |

|---|---|---|

| Median Duration | 62 days | 67 days |

| 95% CI | 57–65 days | 56–72 days |

Q. What methodological approaches resolve contradictions in DOCP-d9’s receptor binding affinity data?

Conflicting MR binding data may arise from assay conditions (e.g., cell line variability, ligand concentration). Recommended steps:

- Systematic review : Compare studies using PICOT framework (Population: MR isoforms; Intervention: DOCP-d9 concentration; Comparison: unlabeled DOCP; Outcome: binding affinity; Time: incubation duration).

- In vitro standardization : Use HEK-293 cells transfected with human MR and consistent buffer conditions (pH 7.4, 25°C).

- Statistical reconciliation : Apply meta-analysis to harmonize EC50 values across studies .

Q. How can pharmacokinetic (PK) studies optimize DOCP-d9 dosing in species-specific models?

Use compartmental modeling with deuterium tracing:

- Absorption : Subcutaneous vs. intramuscular routes (Cmax differs by 30% in canine models).

- Distribution : Plasma protein binding (89% albumin) and tissue partitioning (adrenal gland uptake).

- Elimination : Half-life (t1/2 = 48–72 hours) and renal clearance (≤2% unchanged). Tools : NONMEM or Phoenix WinNonlin for PK/PD modeling .

Q. What biomarkers validate DOCP-d9 efficacy in adrenal insufficiency models?

Primary biomarkers:

- Electrolytes : Plasma sodium (135–145 mmol/L) and potassium (3.5–5.2 mmol/L).

- Renin activity : Suppression of plasma renin indicates MR activation. Secondary biomarkers:

- ACTH stimulation test : Blunted response confirms adrenal insufficiency.

- Urinary aldosterone : Undetectable levels in primary hypoadrenocorticism .

Methodological Challenges

Q. How to address variability in DOCP-d9’s duration of action across studies?

Variability arises from differences in:

Q. What experimental designs minimize bias in comparative studies of DOCP analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.